molecular formula C18H24N4O3S B2997992 1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 900004-01-5

1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2997992
M. Wt: 376.48
InChI Key: UOLXHMFMVNCCBA-UHFFFAOYSA-N
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Description

1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

1,3,6-Trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to a class of compounds known for their complex syntheses and unique properties. For instance, Gelling and Wibberley (1969) explored the syntheses and properties of similar pyrido[3,4-d]pyrimidin-4(3H)-ones and -pyrimidine-2,4(1H,3H)-diones. This research provides insights into the chemical behavior and potential applications of such compounds in various fields, including material science and medicinal chemistry (Gelling & Wibberley, 1969).

Urease Inhibition

Rauf et al. (2010) investigated the urease inhibitory activities of pyrido[1,2-a]pyrimidine derivatives, highlighting their potential in medical research, particularly in developing treatments for diseases where urease plays a role. This study showcases the biological significance and potential therapeutic applications of pyrimidine derivatives in inhibiting enzyme activities (Rauf et al., 2010).

Structural and Spectral Analysis

The structural and spectral characteristics of such compounds are crucial for understanding their reactivity and potential applications. For example, Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, providing valuable data on their chemical structure, which is essential for exploring their applications in various scientific fields (Ashraf et al., 2019).

Catalytic Applications

In the field of catalysis, Verma and Jain (2012) demonstrated the use of thiourea dioxide in the synthesis of dihydropyrido[2,3-d]pyrimidine-2,4-diones derivatives. This research highlights the role of such compounds in facilitating chemical reactions, which is vital for the development of new synthetic methodologies (Verma & Jain, 2012).

Pharmaceutical Applications

Furrer, Wágner, and Fehlhaber (1994) explored the conversion of certain pyrimidine derivatives into antithrombotic compounds. This study indicates the potential use of these compounds in developing new medications for thrombosis and related cardiovascular conditions (Furrer, Wágner, & Fehlhaber, 1994).

properties

IUPAC Name

1,3,6-trimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-11-5-7-22(8-6-11)13(23)10-26-15-12(2)9-19-16-14(15)17(24)21(4)18(25)20(16)3/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLXHMFMVNCCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=C3C(=NC=C2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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